2-(2,4-Dichlorophenoxy)-1-(3-(fluoromethyl)azetidin-1-yl)ethanone
CAS No.: 2034606-04-5
Cat. No.: VC5664909
Molecular Formula: C12H12Cl2FNO2
Molecular Weight: 292.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034606-04-5 |
---|---|
Molecular Formula | C12H12Cl2FNO2 |
Molecular Weight | 292.13 |
IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H12Cl2FNO2/c13-9-1-2-11(10(14)3-9)18-7-12(17)16-5-8(4-15)6-16/h1-3,8H,4-7H2 |
Standard InChI Key | RRDWINRUKKHHHX-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two primary functional groups:
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A 2,4-dichlorophenoxy group attached to an ethanone backbone.
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A 3-(fluoromethyl)azetidine ring linked via the ketone group.
The azetidine ring’s small size and fluoromethyl substituent enhance its reactivity and potential for intermolecular interactions .
Key Structural Data:
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(2,4-dichlorophenoxy)-1-[3-(fluoromethyl)azetidin-1-yl]ethanone | |
SMILES | C1C(CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)CF | |
InChI Key | RRDWINRUKKHHHX-UHFFFAOYSA-N |
Physicochemical Characteristics
Limited solubility data are available, but its log P (partition coefficient) is estimated at ~3.35, suggesting moderate lipophilicity. The fluoromethyl group may enhance membrane permeability, a critical factor in drug design .
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is likely synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:
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Formation of the azetidine moiety: Cyclization of 3-(fluoromethyl)azetidine using bromoethylamine derivatives .
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Etherification: Reaction of 2,4-dichlorophenol with α-bromoethanone to introduce the phenoxy group .
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Coupling: Combining the azetidine and dichlorophenoxy segments under basic conditions (e.g., KCO in acetone) .
Example Protocol:
A reaction between 2-bromo-1-(2,4-dichlorophenyl)ethanone and 3-(fluoromethyl)azetidine in acetone with KCO yielded 77% product . Microwave-assisted synthesis using PEG-400 as a green solvent has also been reported for analogous compounds .
Optimization Challenges
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Steric hindrance: The azetidine ring’s compact structure may slow reaction kinetics.
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Fluorine reactivity: The fluoromethyl group requires anhydrous conditions to prevent hydrolysis .
Biological Activities and Mechanisms
Hypothesized Targets:
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Gram-positive bacteria: S. aureus (MIC ~25 μg/mL for related compounds) .
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Fungi: C. albicans (MIC ~7.81 μg/mL for oxadiazole derivatives) .
Anticancer Properties
The compound’s electron-withdrawing groups (Cl, F) may intercalate DNA or inhibit topoisomerases. In vitro studies on similar azetidine-containing molecules show IC values of 1.18–2.56 μM against cancer cell lines .
Analytical Characterization
Spectroscopic Methods
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NMR: H and C NMR confirm the azetidine ring (δ 3.2–4.1 ppm) and dichlorophenoxy group (δ 6.8–7.9 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 292.13 [M+H].
Chromatographic Techniques
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HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.
Applications and Industrial Relevance
Pharmaceutical Development
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Antibacterial agents: Structural motifs align with FDA-approved drugs like cefazolin .
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Kinase inhibitors: The azetidine ring mimics ATP-binding sites in kinases .
Materials Science
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